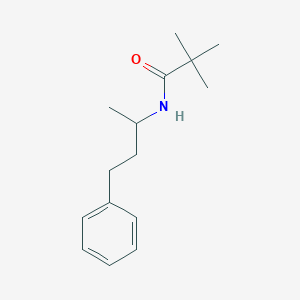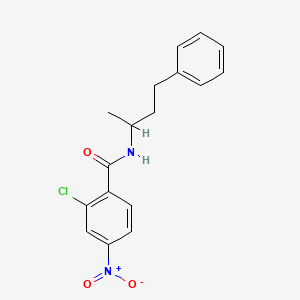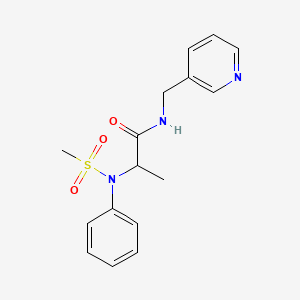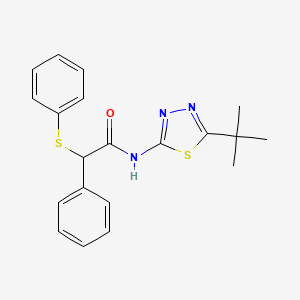![molecular formula C19H19ClN2O3 B3979948 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B3979948.png)
3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride
説明
3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride, also known as EMAQ, is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety. EMAQ has been shown to have potential therapeutic applications due to its ability to interact with biological systems in a specific manner.
作用機序
The mechanism of action of 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride is not completely understood. However, it is believed that this compound interacts with biological systems by inhibiting the activity of enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition results in the accumulation of DNA damage, leading to cell death. This compound has also been shown to interact with the malarial parasite by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and replication of the malarial parasite. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of using 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in lab experiments is its ability to interact with biological systems in a specific manner. This compound has been shown to have specific effects on enzymes and proteins, making it a useful tool for studying biological processes. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, this compound has been shown to have a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are many future directions for 3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride research. One area of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound has been studied for its potential use in combination with other drugs for the treatment of cancer and malaria. Further research is needed to determine the optimal dosing and administration of this compound in these contexts. Finally, this compound has been studied for its potential use in treating other diseases, such as inflammatory bowel disease and Alzheimer's disease. Further research is needed to determine the efficacy of this compound in these contexts.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications due to its ability to interact with biological systems in a specific manner. This compound has been shown to have anticancer, antimalarial, and antiviral properties, as well as anti-inflammatory effects. While there are limitations to using this compound in lab experiments, there are many future directions for research in this area.
科学的研究の応用
3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antimalarial, and antiviral properties. This compound has also been studied for its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
3-[(6-ethoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-3-24-15-7-8-17-16(11-15)18(9-12(2)20-17)21-14-6-4-5-13(10-14)19(22)23;/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFMSZWLJZVCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3979883.png)


![N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979896.png)
![1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3979898.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)




![3-[5-(4-bromophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3979945.png)

![2,2,2-trichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3979965.png)
